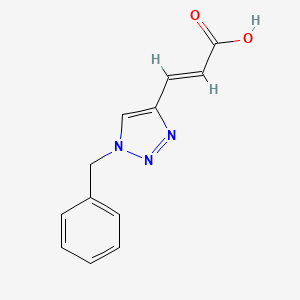

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid

Übersicht

Beschreibung

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylic acid moiety. Triazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .

In a typical synthesis, benzyl azide and propargyl alcohol are reacted in the presence of a copper catalyst to form the 1-benzyl-1H-1,2,3-triazole intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the acrylic acid moiety, resulting in the formation of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid .

Industrial Production Methods

Industrial production of triazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acrylic acid moiety can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most significant applications of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid lies in its anticancer properties. Research has indicated that derivatives of 1-benzyl-1H-1,2,3-triazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell growth. For instance, compounds synthesized using similar triazole scaffolds have shown promising results against various cancer cell lines, including MCF-7 human breast tumor cells with IC50 values as low as 46 nM . This suggests that this compound could be explored further for its potential as an anticancer agent.

1.2 Antimicrobial Properties

The compound's structure also lends itself to antimicrobial applications. Triazole derivatives have been noted for their antibacterial and antifungal activities. Studies have reported that certain triazole-based compounds exhibit significant antibacterial effects against a range of pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical enzymatic functions within the microorganisms .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure–activity relationship (SAR) studies have shown that modifications to the benzyl group or the acrylic acid moiety can significantly influence the compound’s potency against cancer cells and bacteria. For example, variations in substituents on the benzyl group have been correlated with enhanced antiproliferative activity .

Material Science Applications

3.1 Corrosion Inhibition

Recent studies have explored the use of triazole-based compounds as corrosion inhibitors for metals. Specifically, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been investigated for its effectiveness in preventing mild steel corrosion in acidic environments. The compound forms a protective layer on the metal surface, thereby reducing corrosion rates significantly . This application highlights the versatility of triazole derivatives beyond biological contexts.

3.2 Coordination Chemistry

In coordination chemistry, compounds like this compound can act as ligands due to their ability to coordinate with metal ions. This property is essential for developing new materials with specific electronic or catalytic properties . The incorporation of triazole rings into ligands has been shown to enhance stability and reactivity in metal complexes.

Data Table: Summary of Key Findings

Wirkmechanismus

The mechanism of action of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tubulin, which are involved in critical cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-benzyl-1H-1,2,3-triazole: This compound lacks the acrylic acid moiety but shares the triazole and benzyl groups.

3-(1-benzyl-1H-1,2,3-triazol-4-yl)propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of acrylic acid.

Uniqueness

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid is unique due to the presence of both the triazole ring and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The acrylic acid moiety can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization .

Biologische Aktivität

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for creating triazole derivatives. The compound can be synthesized by reacting appropriate precursors under mild conditions to yield high-purity products suitable for biological evaluation.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown potent inhibition of cancer cell growth. In one study, a related compound was found to have an IC50 value of 46 nM against MCF-7 human breast tumor cells . Another study highlighted that triazole derivatives could effectively inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .

Antimicrobial Activity

The antibacterial properties of triazole compounds have also been investigated. For example, a series of substituted triazoles demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting comparable efficacy to standard antibiotics like ampicillin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and triazole moieties significantly impact biological activity. For instance, the presence of specific substituents on the benzyl group has been shown to enhance antiproliferative effects . This suggests that careful design of substituents can lead to more potent derivatives.

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| Compound 13e | Anticancer | 46 | MCF-7 cells |

| Compound 6q | Bcr-Abl inhibitor | 0.60 | Bcr-Abl(WT) |

| Compound 6qo | Bcr-Abl inhibitor | 0.36 | Bcr-Abl(T315I) |

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the triazole scaffold and evaluated their effects on various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. Notably, compounds with meta-substitutions on the benzyl ring exhibited superior activity due to their ability to stabilize interactions with the target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial efficacy of several triazole derivatives against common pathogens. The study utilized both in vitro and in vivo models to assess the effectiveness of these compounds. Results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Eigenschaften

IUPAC Name |

(E)-3-(1-benzyltriazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)7-6-11-9-15(14-13-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPGYHKBJBNOBV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.